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Compound of Interest

Compound Name: Antitumor agent-172

Cat. No.: B15621333 Get Quote

The identity of a singular "Antitumor agent-172" is not definitively established in publicly

available scientific literature. The designation appears in various contexts, referring to different

investigational compounds or research topics. This guide will focus on the most relevant small

molecule research associated with this numbering, specifically the work on novel

deacetamidothiocolchicin-7-ols and their ester analogs, as detailed in the publication

"Antitumor agents. 172. Synthesis and biological evaluation of novel deacetamidothiocolchicin-

7-ols and ester analogs as antitubulin agents."

Discovery and Rationale
The colchicine binding site on β-tubulin represents a validated target for the development of

anticancer agents.[1] Compounds that interact with this site disrupt microtubule dynamics,

leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1]

The research on the compounds detailed in "Antitumor agents. 172" stems from the exploration

of thiocolchicine analogs with the aim of discovering novel agents with potent antitubulin

activity and improved therapeutic profiles.[2] The core strategy involved the synthesis and

evaluation of a series of 7-O-substituted deacetamidothiocolchicine derivatives.[2]

Synthesis of Novel Deacetamidothiocolchicine
Analogs
The synthetic route to the novel deacetamidothiocolchicin-7-ols and their ester analogs is a

multi-step process starting from deacetythiocolchicine. The key steps involve the formation of a

thiocolchicone intermediate, followed by reduction and esterification.
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Experimental Protocols
Synthesis of Thiocolchicone (8): Deacetythiocolchicine (6) is converted to thiocolchicone (8)

through a process of Schiffs base equilibration followed by acid hydrolysis.[2]

Synthesis of Racemic Alcohol (9): Thiocolchicone (8) is reduced using sodium borohydride to

yield the racemic alcohol 9. The structure of this alcohol has been confirmed by X-ray

crystallographic analysis.[2]

Synthesis of Optically Pure Alcohols (9a,b): The racemic alcohol 9 is treated with the optically

pure reagent (1S)-(-)-camphanic chloride. This reaction produces diastereomeric camphanate

esters, which are then separated chromatographically. Subsequent hydrolysis of the separated

diastereomers yields the optically pure alcohols 9a and 9b. The absolute configuration of the

aS,7S-isomer (9a) was established by X-ray crystallography.[2]

Synthesis of Ester Analogs (11-15, 11a,b, 12a, 14a, and 15a): The racemic and optically active

alcohols are esterified to produce a series of corresponding esters.[2]

Biological Activity and Structure-Activity
Relationships
The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization,

their binding affinity to the colchicine site on tubulin, and their cytotoxic activity against human

Burkitt lymphoma cells.[2]

Quantitative Data Summary
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Compound Description
Tubulin
Polymerization
IC50 (µM)

[3H]Colchicine
Binding
Inhibition IC50
(µM)

Burkitt
Lymphoma
Cell Growth
IC50 (µM)

(-)-Thiocolchicine

(2a)

Reference

Compound

Data not

specified in

abstract

Data not

specified in

abstract

Data not

specified in

abstract

Thiocolchicone

(8)
Ketone analog High activity High activity Reduced activity

Alcohol (9a)
(-)-aS,7S

enantiomer

Equivalent to or

greater than 2a

Equivalent to or

greater than 2a

Equivalent to or

greater than 2a

Acetate (11a)
(-)-aS,7S

enantiomer

Equivalent to or

greater than 2a

Equivalent to or

greater than 2a

Equivalent to or

greater than 2a

Ester (12a)
(-)-aS,7S

enantiomer
High activity High activity Reduced activity

Ester (14a)
(-)-aS,7S

enantiomer
High activity High activity Reduced activity

Isonicotinoate

(15a)

(-)-aS,7S

enantiomer

Equivalent to or

greater than 2a

Equivalent to or

greater than 2a

Equivalent to or

greater than 2a

Note: "High activity" and "Reduced activity" are qualitative descriptions from the source.

"Equivalent to or greater than 2a" indicates comparable or better performance than the

reference compound.[2]

The study revealed crucial structure-activity relationships. A key finding was that the optically

pure isomers with the (-)-aS,7S configuration consistently demonstrated greater biological

activity than the corresponding racemic mixtures or the isomers with the (+)-aR,7R

configuration.[2] Specifically, the alcohol 9a, the acetate 11a (an oxygen isostere of

thiocolchicine), and the isonicotinoate 15a showed activity equivalent to or greater than the

reference compound, (-)-thiocolchicine, across all biological assays.[2] Interestingly, the ketone

8 and two other (-)-aS,7S enantiomers (12a and 14a) displayed high activity in the biochemical

assays with tubulin but had reduced antiproliferative activity against the cancer cell line.[2]
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Mechanism of Action: Tubulin Polymerization
Inhibition
The primary mechanism of action for these deacetamidothiocolchicine analogs is the inhibition

of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and the

mitotic spindle, playing a critical role in cell division.[1] By binding to the colchicine site on β-

tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and

disassembly.[1] This interference with microtubule dynamics leads to the arrest of the cell cycle

in the G2/M phase, ultimately triggering apoptosis.
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Mechanism of Action: Tubulin Polymerization Inhibition
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Caption: Mechanism of action of deacetamidothiocolchicine analogs.
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Experimental Workflow
The overall workflow for the discovery and evaluation of these novel antitumor agents followed

a logical progression from chemical synthesis to biological characterization.
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Caption: Workflow for synthesis and evaluation of antitumor agents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15621333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The research presented under the "Antitumor agents. 172" designation successfully identified

novel deacetamidothiocolchicine analogs with potent antitubulin and antiproliferative activities.

[2] The synthesis of optically pure enantiomers was critical in elucidating the stereochemical

requirements for high biological activity.[2] The findings from this work contribute to the broader

understanding of the structure-activity relationships for compounds targeting the colchicine

binding site on tubulin and provide a basis for the further development of this class of antitumor

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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